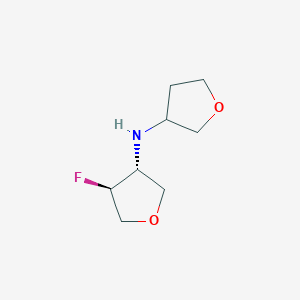![molecular formula C13H15NO B1485669 (3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol CAS No. 2165687-45-4](/img/structure/B1485669.png)
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol
Overview
Description
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol, also known as PEP-3-M, is an organic compound belonging to the class of pyrrolidinols. It is a highly versatile compound that is widely used in a variety of scientific research applications. PEP-3-M is a chiral compound and exhibits a number of interesting properties, making it of great interest to researchers.
Scientific Research Applications
Intercalating Nucleic Acids
The compound N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which is structurally related to (3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol, has been studied for its ability to intercalate into nucleic acids. This research found that incorporating an N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides (ODN) as a bulge forms an intercalating nucleic acid (INA), which slightly destabilizes INA-DNA duplexes while significantly destabilizing INA-RNA duplexes. These findings have implications for understanding nucleic acid structure and function (Filichev & Pedersen, 2003).
Synthesis of Functionalized Pyrroles
A study demonstrated a novel approach to synthesizing functionalized pyrroles, employing a Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols. This method resulted in a mixture of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, which can be transformed into pyrrole derivatives. This has potential applications in the synthesis of complex organic compounds (Gabriele et al., 2012).
Enantioselective Catalysis
Research on diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, a relative of (3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol, revealed its role in enantioselective catalysis. This involved the synthesis of derivatives with chiral substituents and their complexes with palladium(II), influencing nickel complex catalyzed cross-coupling reactions and enhancing enantioselectivity, which is valuable in asymmetric synthesis (Nagel & Nedden, 1997).
Antioxidant Activity
A study on 3-pyrroline-2-ones, chemically related to the compound , explored their antioxidant properties. Specifically, a derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a potent radical scavenger, suggesting potential applications in pharmaceuticals and health supplements (Nguyen et al., 2022).
Antitumor and Antibacterial Applications
The synthesis of (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, structurally similar to the compound , is significant due to their part in the structure of AG-7352, a naphthyridine antitumor agent, and quinoline antibacterial compounds. This highlights the potential medical applications of such compounds in treating cancer and bacterial infections (Kumar et al., 2003).
properties
IUPAC Name |
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-3-2-4-11(7-10)5-6-12-8-14-9-13(12)15/h2-4,7,12-15H,8-9H2,1H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKRWJLOIQHSMR-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@H]2CNC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485588.png)


![(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1485593.png)
![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)

![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)
![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)
![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)

![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)